molecular formula C20H16O4 B11604033 5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11604033
M. Wt: 320.3 g/mol
InChI Key: GOPSJQKWHHRHKO-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furochromenone core substituted with a methoxyphenyl group and two methyl groups. It is a derivative of coumarin and has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can be achieved through a multicomponent condensation reaction. One common method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A naturally occurring furocoumarin with similar structural features.

    Coumarin: The parent compound from which many furochromenones are derived.

    Benzofuran derivatives: Compounds with a benzofuran core that share some structural similarities.

Uniqueness

5-(4-methoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,3-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H16O4/c1-11-12(2)23-18-10-19-17(8-15(11)18)16(9-20(21)24-19)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3

InChI Key

GOPSJQKWHHRHKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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